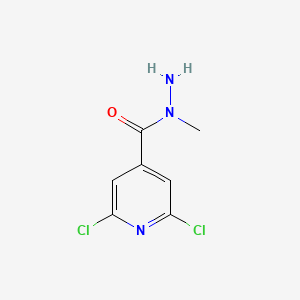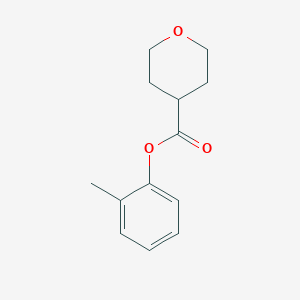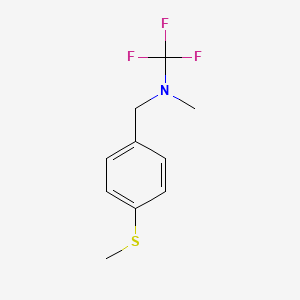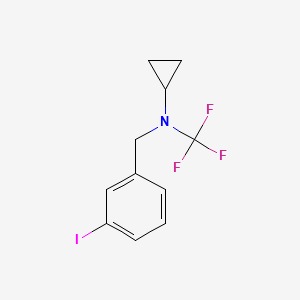
N-(3-iodobenzyl)-N-(trifluoromethyl)cyclopropanamine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(3-iodobenzyl)-N-(trifluoromethyl)cyclopropanamine is a synthetic organic compound that features a cyclopropane ring substituted with an iodobenzyl group and a trifluoromethyl group
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-iodobenzyl)-N-(trifluoromethyl)cyclopropanamine typically involves the following steps:
Formation of the Cyclopropane Ring: This can be achieved through cyclopropanation reactions, such as the Simmons-Smith reaction, where a diazo compound reacts with an alkene in the presence of a metal catalyst.
Introduction of the Iodobenzyl Group: This step involves the substitution of a hydrogen atom on the cyclopropane ring with a 3-iodobenzyl group. This can be done using a nucleophilic substitution reaction.
Addition of the Trifluoromethyl Group: The trifluoromethyl group can be introduced using reagents like trifluoromethyl iodide (CF3I) under specific conditions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This might include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
化学反应分析
Types of Reactions
N-(3-iodobenzyl)-N-(trifluoromethyl)cyclopropanamine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The iodobenzyl group can participate in nucleophilic substitution reactions, where the iodine atom is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in acidic or basic medium.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Substitution: Sodium iodide (NaI) in acetone for halogen exchange reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield carboxylic acids, while reduction could produce alcohols or amines.
科学研究应用
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, such as acting as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
作用机制
The mechanism of action of N-(3-iodobenzyl)-N-(trifluoromethyl)cyclopropanamine would depend on its specific application. In a biological context, it might interact with molecular targets such as enzymes or receptors, influencing biochemical pathways. The trifluoromethyl group can enhance the compound’s lipophilicity, potentially affecting its distribution and activity within biological systems.
相似化合物的比较
Similar Compounds
N-(3-iodobenzyl)-N-methylcyclopropanamine: Similar structure but lacks the trifluoromethyl group.
N-(3-chlorobenzyl)-N-(trifluoromethyl)cyclopropanamine: Similar structure but with a chlorine atom instead of iodine.
N-(3-iodobenzyl)-N-(trifluoromethyl)cyclobutanamine: Similar structure but with a cyclobutane ring instead of cyclopropane.
Uniqueness
N-(3-iodobenzyl)-N-(trifluoromethyl)cyclopropanamine is unique due to the combination of the iodobenzyl and trifluoromethyl groups on a cyclopropane ring. This unique structure can impart distinct chemical and biological properties, making it valuable for specific applications.
属性
分子式 |
C11H11F3IN |
|---|---|
分子量 |
341.11 g/mol |
IUPAC 名称 |
N-[(3-iodophenyl)methyl]-N-(trifluoromethyl)cyclopropanamine |
InChI |
InChI=1S/C11H11F3IN/c12-11(13,14)16(10-4-5-10)7-8-2-1-3-9(15)6-8/h1-3,6,10H,4-5,7H2 |
InChI 键 |
CZLSEYSVOJCSJJ-UHFFFAOYSA-N |
规范 SMILES |
C1CC1N(CC2=CC(=CC=C2)I)C(F)(F)F |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


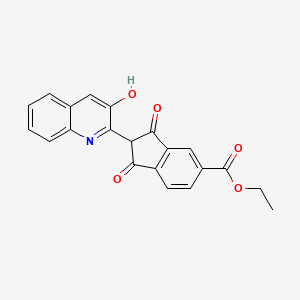
![3-Methylcyclohepta[b]pyrrole-2,8(1H,3H)-dione](/img/structure/B13957942.png)
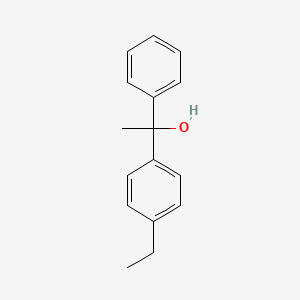



![4H-Pyrido[1,2-a]pyrimidine-3-propanoic acid, 6-methyl-4-oxo-, ethyl ester](/img/structure/B13957961.png)
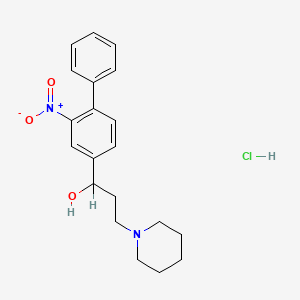
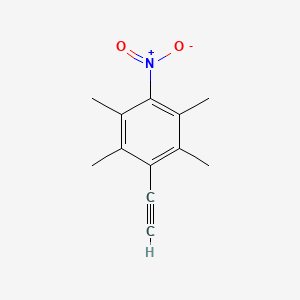
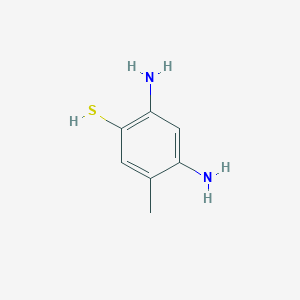
![2-Chloro-5-({[(3-chloro-1-benzothiophen-2-yl)carbonyl]carbamothioyl}amino)benzoic acid](/img/structure/B13957984.png)
